REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH2:7][CH2:6]2.[CH2:15](Br)[CH:16]=[CH2:17]>>[CH2:17]([CH:7]1[CH2:6][C:5]2[C:9](=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:8]1=[O:14])[CH:16]=[CH2:15]
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(C2=CC1OC)=O
|
Name
|
|
Quantity
|
0.86 mL
|
Type
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reactant
|
Smiles
|
C(C=C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound 78 is prepared
|
Type
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CUSTOM
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Details
|
Purification by column chromatography on SiO2 (Petroleum Ether/EtOAc=2:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(C2=CC(=C(C=C2C1)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |